2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-
Description
The compound 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- (CAS: 114264-05-0) is a stereochemically complex 2-oxetanone derivative. Its molecular formula is C29H48O3 (MW: 444.69 g/mol), featuring:
- A hexyl group at position 3 of the oxetanone ring.
- A tridecyl chain at position 4, substituted with a (4-methoxyphenyl)methoxy group at the (2R)-position.
- Stereochemical configurations: (3S,4S) for the oxetanone ring and (2R) for the tridecyl chain .
This compound is primarily utilized as a reagent in the synthesis of oxetanones, leveraging its steric and electronic properties to influence reaction pathways . Its synthesis involves a high-yield method using a metal salt of (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoic acid as an intermediate, ensuring high purity and stereochemical fidelity .
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]oxetan-2-one |
InChI |
InChI=1S/C30H50O4/c1-4-6-8-10-11-12-13-14-15-17-27(33-24-25-19-21-26(32-3)22-20-25)23-29-28(30(31)34-29)18-16-9-7-5-2/h19-22,27-29H,4-18,23-24H2,1-3H3/t27-,28+,29+/m1/s1 |
InChI Key |
XEQMJLATFYNTAH-ULNSLHSMSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves multiple steps. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction typically starts with the formation of the oxetanone ring, followed by the addition of the hexyl and tridecyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols.
Substitution: This can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves the inhibition of lipase enzymes. This inhibition prevents the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption in the intestines. The compound binds to the active site of the enzyme, blocking its activity and leading to decreased lipid digestion .
Biological Activity
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- is a complex organic compound notable for its unique structural and stereochemical properties. With a molecular formula of C22H42O3 and a molecular weight of 354.57 g/mol, this compound features an oxetanone ring, which is a four-membered cyclic ester, along with hexyl and methoxyphenyl groups. Its chiral centers at the 3 and 4 positions contribute to its potential biological activity and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H42O3 |
| Molecular Weight | 354.57 g/mol |
| Density | 0.935 g/cm³ (predicted) |
| Melting Point | 46-47 °C |
| Boiling Point | 467.9 °C (predicted) |
| pKa | 14.71 (predicted) |
The biological activity of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The oxetanone ring enhances reactivity, allowing for potential transformations that could lead to biologically active derivatives.
Studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other compounds like Orlistat and Tetrahydrolipstatin, which are known for their lipase inhibitory activities . This inhibition can lead to decreased fat absorption in the gastrointestinal tract, making it a candidate for weight management therapies.
Case Studies
- Inhibition of Lipases : Research indicates that analogs of this compound exhibit significant inhibition of pancreatic lipase activity. A study demonstrated that modifications to the oxetanone structure can enhance binding affinity to the enzyme, suggesting potential for development as an anti-obesity drug.
- Endocannabinoid Hydrolysis : Another study highlighted its analogs' capacity to inhibit hydrolysis of endocannabinoids, which may have implications in pain management and neuroprotection . The specific interactions at the molecular level were elucidated using molecular docking studies.
Comparative Analysis with Similar Compounds
The structural similarities between 2-Oxetanone and other bioactive compounds provide insights into its potential effects:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Orlistat | Lipase inhibitor | Contains a β-lactone structure |
| Tetrahydrolipstatin | Lipase inhibitor | Derived from natural products |
| (3S,4S)-3-Hexyl-4-(S)-2-hydroxytridecyl]-2-oxetanone | Related stereoisomer | Different hydroxyl substitution |
The unique combination of functional groups in 2-Oxetanone may confer distinct biological activities compared to these structurally similar compounds.
Future Directions in Research
Given the promising biological activities observed in preliminary studies, further research is warranted. Potential areas include:
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating safety and efficacy.
- Clinical Trials : Conducting trials focused on weight loss or metabolic disorders could validate its therapeutic potential.
- Derivatives Development : Exploring chemical modifications could yield compounds with enhanced activity or specificity for targeted biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Structural and Functional Analysis
Substituent Effects
- 4-Methoxyphenylmethoxy Group : Enhances electron-rich character and steric bulk, improving stability in polar aprotic solvents . Comparatively, the tris(1-methylethyl)silyloxy group in ACI-INT-410 increases hydrophobicity (logP >7) and serves as a protecting group for hydroxyls .
- Hydroxy-Tridecyl vs. Methoxy Derivatives : The hydroxy-tridecyl analogue (CAS 104872-06-2) exhibits higher polarity (logP 6.95) and reactivity, making it suitable for oxidation or conjugation reactions .
Stereochemical Impact
Analytical Techniques
- Reverse-phase HPLC (Newcrom R1 column) effectively separates the hydroxy-tridecyl analogue (CAS 104872-06-2) from impurities, highlighting its moderate polarity compared to the more hydrophobic silylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
